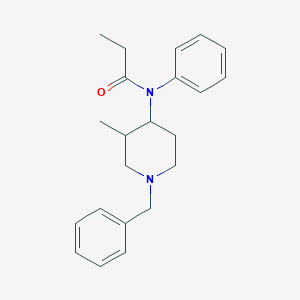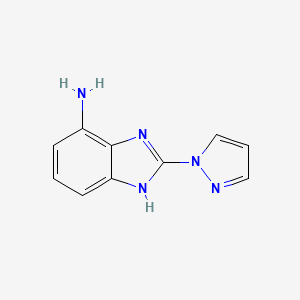
3-Buten-2-ol, 4-phenyl-, (2R,3E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Buten-2-ol, 4-phenyl-, (2R,3E)- is an organic compound with the molecular formula C({10})H({12})O This compound is characterized by the presence of a phenyl group attached to a butenol structure, making it a chiral molecule with specific stereochemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method for synthesizing 3-Buten-2-ol, 4-phenyl-, (2R,3E)- involves the Grignard reaction. This process typically starts with the reaction of phenylmagnesium bromide with crotonaldehyde under controlled conditions to yield the desired product.
Aldol Condensation: Another synthetic route involves the aldol condensation of benzaldehyde with acetaldehyde, followed by reduction and dehydration steps to form the final compound.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of precursor molecules in the presence of specific catalysts such as palladium on carbon (Pd/C) to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 3-Buten-2-ol, 4-phenyl-, (2R,3E)- can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: This compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides using reagents like thionyl chloride (SOCl(_2)).
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or basic medium.
Reduction: LiAlH(_4) in dry ether.
Substitution: SOCl(_2) in the presence of pyridine.
Major Products
Oxidation: Phenylbutanone or phenylbutanal.
Reduction: 4-phenylbutanol.
Substitution: 4-phenyl-3-buten-2-chloride.
Applications De Recherche Scientifique
Chemistry
3-Buten-2-ol, 4-phenyl-, (2R,3E)- is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its role as a building block for bioactive molecules.
Medicine
It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs with anti-inflammatory and analgesic effects.
Industry
In the industrial sector, this compound is utilized in the manufacture of fragrances and flavors due to its aromatic properties.
Mécanisme D'action
The mechanism by which 3-Buten-2-ol, 4-phenyl-, (2R,3E)- exerts its effects involves its interaction with specific molecular targets such as enzymes and receptors. The phenyl group enhances its binding affinity to these targets, while the butenol structure allows for various chemical modifications that can modulate its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-3-buten-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Phenyl-3-buten-2-amine: Contains an amine group instead of a hydroxyl group.
4-Phenyl-3-buten-2-thiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness
3-Buten-2-ol, 4-phenyl-, (2R,3E)- is unique due to its specific stereochemistry and the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of 3-Buten-2-ol, 4-phenyl-, (2R,3E)-, covering its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H12O |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
(E,2R)-4-phenylbut-3-en-2-ol |
InChI |
InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7+/t9-/m1/s1 |
Clé InChI |
ZIJWGEHOVHJHKB-FCZSHJHJSA-N |
SMILES isomérique |
C[C@H](/C=C/C1=CC=CC=C1)O |
SMILES canonique |
CC(C=CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6Z)-2-bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one](/img/structure/B12102095.png)
![2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12102096.png)


![[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine](/img/structure/B12102116.png)
![4-Amino-1-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2(1h)-one](/img/structure/B12102119.png)








